molecular formula C14H29NO3Si B13383973 4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole

4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole

Cat. No.: B13383973
M. Wt: 287.47 g/mol
InChI Key: OJQCXEITXMMYOK-UHFFFAOYSA-N
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Description

The compound (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole is a complex organic molecule characterized by its unique structural features It contains a hexahydro-[1,3]dioxolo[4,5-c]pyrrole core, which is a fused bicyclic system, and a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxymethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the hexahydro-[1,3]dioxolo[4,5-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.

    Introduction of the tert-butyldimethylsilyl (TBDMS) group: The hydroxyl group on the molecule is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine.

    Final modifications: Additional functional groups can be introduced through various organic reactions, such as alkylation or acylation, to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS protecting group can be removed under acidic conditions (e.g., using tetrabutylammonium fluoride, TBAF) to reveal the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: TBAF, acidic conditions

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a hydroxyl compound

    Substitution: Removal of the TBDMS group to yield the free hydroxyl compound

Scientific Research Applications

The compound (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can serve as a probe or intermediate in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the TBDMS group can influence the compound’s solubility and stability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole
  • (3aR,4R,6aS)-4-{[(trimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole
  • (3aR,4R,6aS)-4-{[(triisopropylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole

Uniqueness

The uniqueness of (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole lies in its specific structural features, such as the TBDMS protecting group, which can influence its reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

tert-butyl-[(2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h10-12,15H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQCXEITXMMYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CNC(C2O1)CO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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